molecular formula C20H22 B3369567 9-Hexylphenanthrene CAS No. 23921-09-7

9-Hexylphenanthrene

Cat. No.: B3369567
CAS No.: 23921-09-7
M. Wt: 262.4 g/mol
InChI Key: YSFSQIAXZCVLMC-UHFFFAOYSA-N
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Description

9-Hexylphenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound has the molecular formula C20H22 and is characterized by the presence of a hexyl group attached to the ninth position of the phenanthrene structure . This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hexylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Friedel-Crafts alkylation. The process requires careful control of reaction conditions, including temperature, pressure, and the molar ratio of reactants, to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 9-Hexylphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, sulfuric acid.

    Reduction: Hydrogen gas, Raney nickel.

    Substitution: Bromine, iron(III) bromide (FeBr3).

Major Products:

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: 9,10-Dihydro derivatives.

    Substitution: 9-Bromophenanthrene.

Mechanism of Action

The mechanism of action of 9-Hexylphenanthrene involves its interaction with various molecular targets. The compound can intercalate into DNA, affecting its structure and function. Additionally, it may interact with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

Uniqueness of 9-Hexylphenanthrene: The presence of the hexyl group at the ninth position imparts unique solubility, reactivity, and bioactivity properties to this compound. This makes it a valuable compound for specialized applications in various fields .

Properties

IUPAC Name

9-hexylphenanthrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22/c1-2-3-4-5-10-16-15-17-11-6-7-12-18(17)20-14-9-8-13-19(16)20/h6-9,11-15H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFSQIAXZCVLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396410
Record name 9-hexylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23921-09-7
Record name 9-hexylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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